molecular formula C14H13ClF3NO2 B572887 1-Boc-5-Chloro-6-trifluoromethyl-1H-indole CAS No. 1209101-50-7

1-Boc-5-Chloro-6-trifluoromethyl-1H-indole

Cat. No.: B572887
CAS No.: 1209101-50-7
M. Wt: 319.708
InChI Key: AJNOEIVXKKDODB-UHFFFAOYSA-N
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Description

1-Boc-5-Chloro-6-trifluoromethyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. The presence of the trifluoromethyl group and the tert-butyl ester makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-5-Chloro-6-trifluoromethyl-1H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Chlorine and Trifluoromethyl Groups: The chlorine and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride, while trifluoromethylation can be done using reagents like trifluoromethyl iodide.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Boc-5-Chloro-6-trifluoromethyl-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced derivatives with hydrogen replacing the chlorine or trifluoromethyl groups.

    Substitution: Substituted indoles with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-Boc-5-Chloro-6-trifluoromethyl-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Boc-5-Chloro-6-trifluoromethyl-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorine atom can participate in hydrogen bonding or van der Waals interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 5-chloro-1H-indole-1-carboxylate: Lacks the trifluoromethyl group, making it less lipophilic.

    tert-Butyl 6-(trifluoromethyl)-1H-indole-1-carboxylate: Lacks the chlorine atom, affecting its reactivity and binding properties.

    tert-Butyl 5-chloro-6-methyl-1H-indole-1-carboxylate: Has a methyl group instead of a trifluoromethyl group, altering its electronic and steric properties.

Uniqueness

The presence of both the chlorine and trifluoromethyl groups in 1-Boc-5-Chloro-6-trifluoromethyl-1H-indole makes it unique in terms of its chemical reactivity and potential applications. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chlorine atom provides additional sites for chemical modification.

Properties

IUPAC Name

tert-butyl 5-chloro-6-(trifluoromethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3NO2/c1-13(2,3)21-12(20)19-5-4-8-6-10(15)9(7-11(8)19)14(16,17)18/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNOEIVXKKDODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CC(=C(C=C21)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672116
Record name tert-Butyl 5-chloro-6-(trifluoromethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209101-50-7
Record name tert-Butyl 5-chloro-6-(trifluoromethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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